ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Description
This compound features a thiazole core fused with a dihydro-imino group, linked to a 5-bromo-2-(1H-tetrazol-1-yl)phenyl moiety via a carbonyl bridge. The ethyl ester group enhances solubility and bioavailability.
Properties
Molecular Formula |
C15H13BrN6O3S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
ethyl 2-[2-[[5-bromo-2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H13BrN6O3S/c1-2-25-13(23)6-10-7-26-15(18-10)19-14(24)11-5-9(16)3-4-12(11)22-8-17-20-21-22/h3-5,7-8H,2,6H2,1H3,(H,18,19,24) |
InChI Key |
ZRRIMBOHXSVZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole ring, followed by the introduction of the tetrazole and phenyl groups. The final step involves esterification to form the ethyl acetate moiety. Common reagents used in these reactions include bromine, sodium azide, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups, such as fluorine or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate ()
- Structural Similarities :
- Contains a tetrazole ring and an ethyl ester.
- Benzoxazole replaces the thiazole core.
- Key Differences: Benzoxazole lacks the imino-thiazole scaffold, reducing conformational rigidity. Absence of bromine diminishes halogen-mediated interactions.
- Synthesis: Both compounds use ethyl chloroacetate for esterification, but the target compound requires a more complex imino-carbonyl linkage .
Ethyl {4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate ()
- Structural Similarities :
- Ethyl ester and a triazole ring (analogous to tetrazole in bioisosteric properties).
- Key Differences :
- 1,2,4-Triazole vs. tetrazole: Triazole has lower acidity (pKa ~10 vs. tetrazole’s ~4.9), affecting hydrogen-bonding capacity.
- 4-Methoxybenzylidene group introduces electron-donating effects, unlike the bromophenyl group’s electron-withdrawing nature.
- Biological Implications : Triazole derivatives often exhibit antimicrobial activity, whereas tetrazole-containing compounds may target inflammation or hypertension .
Ethyl (2Z)-(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetate ()
- Structural Similarities :
- Shared thiazole core and ethyl ester.
- Key Differences: Hydroxyimino group replaces the tetrazole-phenyl-carbonyl imino moiety.
- Pharmacokinetics: The amino group may increase aqueous solubility, whereas the target compound’s bromine enhances lipophilicity .
Ethyl {(3Z)-3-[(3-Bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate ()
- Structural Similarities :
- Bromine substitution and hydrazone linkage.
- Key Differences :
- Indole scaffold vs. thiazole-tetrazole system. Indole derivatives often target serotonin receptors, contrasting with thiazole’s role in kinase inhibition.
- 3-Bromo substitution vs. 5-bromo in the target compound alters steric and electronic profiles.
- Synthesis : Both use hydrazone formation, but the target compound’s tetrazole-thiazole system requires multi-step heterocyclization .
Biological Activity
Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound that incorporates a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
Structure and Properties
The compound features a thiazole moiety, which is recognized as a pharmacophore due to its ability to interact with various biological targets. The presence of the 5-bromo substituent and the tetrazole ring enhances its potential biological activity.
Antibacterial Activity
Research has shown that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Ethyl [(2Z)... | Staphylococcus aureus | 15.6 | 31.25 |
| Ethyl [(2Z)... | Escherichia coli | 31.25 | 62.5 |
| Ethyl [(2Z)... | Bacillus cereus | 7.8 | 15.6 |
The Minimum Inhibitory Concentration (MIC) values indicate that ethyl [(2Z)... demonstrates potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Antifungal Activity
Thiazole derivatives have also shown antifungal activity. For example, studies indicate that compounds with similar structures exhibit effective inhibition against Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Fungal Strain | MIC (mM) |
|---|---|---|
| Ethyl [(2Z)... | C. albicans | 3.92–4.01 |
| Ethyl [(2Z)... | A. niger | 4.01–4.23 |
The data suggest that while these compounds are effective against fungal pathogens, their efficacy is lower compared to standard antifungal agents like fluconazole.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of thiazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented in several studies.
Case Study: Inhibition of HSET in Cancer Cells
A study focused on a related thiazole derivative demonstrated micromolar inhibition of HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. The treatment led to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, resulting in cell death due to aberrant cell division .
Structure-Activity Relationship (SAR)
The biological activity of ethyl [(2Z)... can be attributed to its structural components:
- Thiazole Ring : Serves as a core pharmacophore with inherent biological activity.
- Bromo Group : Enhances lipophilicity and bioavailability.
- Tetrazole Substituent : Contributes to increased interaction with biological targets.
Studies indicate that modifications on the thiazole ring can significantly affect the compound's potency and selectivity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
